C527

DNA damage repair Fanconi anemia pathway Homologous recombination

Procure C527 for reproducible USP1/UAF1 inhibition. With an IC50 of 0.88 µM, it is the essential control for studying Fanconi anemia pathway and ID1 degradation, clearly differentiated from USP25/28 inhibitors. Ensure consistent results in DNA damage assays and chemosensitization research.

Molecular Formula C17H8FNO3
Molecular Weight 293.25 g/mol
CAS No. 192718-06-2
Cat. No. B1668183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC527
CAS192718-06-2
SynonymsC527;  C-527;  C 527; 
Molecular FormulaC17H8FNO3
Molecular Weight293.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F
InChIInChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
InChIKeyULJDFEYQOPCCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





C527 (192718-06-2): USP1/UAF1 Deubiquitinase Inhibitor with Defined Selectivity Profile for Cancer Research


C527 (CAS 192718-06-2) is a tricyclic small-molecule pan-deubiquitinating enzyme (DUB) inhibitor that exhibits its highest potency against the USP1/UAF1 complex with an IC50 of 0.88 ± 0.03 μM [1]. It also inhibits USP5, USP12/46, and other DUB enzymes, but with substantially higher IC50 values, and shows minimal activity against UCH-L1 and UCH-L3 . This compound is widely utilized in DNA damage repair and homologous recombination research due to its ability to induce ID1 degradation and sensitize cancer cells to DNA-damaging agents [2].

Why Pan-DUB Inhibitors Cannot Replace C527 (192718-06-2) in USP1/UAF1-Focused Research


Deubiquitinase inhibitors vary markedly in their selectivity profiles across the ~100 human DUB enzymes. While C527 is described as a pan-DUB inhibitor, its potency is not uniform: it demonstrates a strong preference for USP1/UAF1 (IC50 = 0.88 μM) compared to USP5 (IC50 = 1.65 μM), USP12/46 (IC50 = 5.97 μM), and UCH-L1/UCH-L3 (IC50 >10 μM) . Substituting C527 with another pan-DUB inhibitor or a USP25/28-selective agent like AZ1 would produce a fundamentally different target engagement pattern, confounding interpretation of cellular phenotypes related to DNA repair, Fanconi anemia pathway regulation, or ID1 degradation . The quantitative differentiation across DUB family members makes target-specific compound selection essential for reproducible experimental outcomes.

Quantitative Evidence Differentiating C527 (192718-06-2) from USP25/28 Inhibitors and DUB Family Members


USP1/UAF1 Inhibition Potency of C527 Compared to USP25/28 Dual Inhibitor AZ1

C527 potently inhibits the USP1/UAF1 deubiquitinase complex with an IC50 of 0.88 ± 0.03 μM [1]. In contrast, AZ1 is a selective dual inhibitor of USP25 and USP28 with IC50 values of 0.62 μM and 0.70 μM, respectively, and does not target USP1/UAF1 at comparable concentrations . This represents a fundamental target class difference: C527 engages the DNA repair-associated USP1 axis, whereas AZ1 engages the c-Myc stabilization-associated USP25/28 axis.

DNA damage repair Fanconi anemia pathway Homologous recombination

Intra-DUB Selectivity Profile: C527 Demonstrates Quantifiable Preference for USP1/UAF1 Over Other DUB Enzymes

Within the DUB family, C527 exhibits a graded selectivity profile rather than uniform pan-inhibition. The IC50 for USP1/UAF1 is 0.88 μM, representing approximately 1.9-fold greater potency than against USP5 (IC50 = 1.65 μM), 6.8-fold greater potency than against USP12/46 (IC50 = 5.97 μM), and >11-fold greater potency than against UCH-L1 and UCH-L3 (IC50 >10 μM) .

Ubiquitin-proteasome system Enzyme selectivity Chemical biology

Functional Cellular Activity: C527 Induces ID1 Degradation and Potentiates DNA-Damaging Agents in U2OS Cells

In human U2OS osteosarcoma cells, C527 treatment at 0.5–2 μM for 24 hours promoted dose-dependent degradation of the transcriptional regulator ID1 [1]. Pretreatment with C527 enhanced the cytotoxicity of DNA-damaging agents including mitomycin C and camptothecin, and inhibited camptothecin-induced Rad51 foci formation while reducing homologous recombination activity [2]. These functional cellular effects are specific to USP1/UAF1 inhibition and are not observed with USP25/28 inhibitors such as AZ1, which instead reduce c-Myc levels in colon cancer cells .

Osteosarcoma Chemosensitization ID1 transcriptional regulator

Structural Differentiation: C527 Tricyclic Core Enables Analog Development Including USP1-Selective SJB2-043

C527 features a tricyclic naphtho[2,3-d]oxazole-4,9-dione core (C17H8FNO3, MW 293.25) that has served as a privileged scaffold for analog development . The derivative SJB2-043 was optimized from the C527 scaffold and exhibits improved potency and selectivity for USP1 [1]. In contrast, AZ1 possesses a benzylaminoethanol scaffold (C17H16BrF4NO2, MW 422.22) optimized for USP25/28 binding and lacks the tricyclic quinone pharmacophore .

Medicinal chemistry Scaffold optimization Structure-activity relationship

Purity and Quality Specifications Across Commercial Sources Support Reproducible Research

Commercially available C527 is supplied with defined purity specifications that meet research-grade standards: ≥98% (HPLC) from Sigma-Aldrich , 99.88% from MedChemExpress , and 99% from Aladdin Scientific . These specifications ensure that observed biological effects are attributable to C527 rather than impurities that might possess off-target DUB inhibitory or cytotoxic activity.

Quality control Analytical chemistry Reproducibility

Research Application Scenarios for C527 (192718-06-2) Derived from Quantitative Evidence


Investigating USP1-Dependent DNA Damage Repair and Homologous Recombination

C527 is the compound of choice for studies examining USP1/UAF1-mediated regulation of the Fanconi anemia pathway and homologous recombination repair. Treatment with C527 (0.5–2 μM) increases ubiquitinated FANCD2 and FANCI, reduces Rad51 foci formation, and decreases homologous recombination activity in HeLa and U2OS cells [1]. This application leverages C527's sub-micromolar IC50 for USP1/UAF1 and its functional cellular effects that are not observed with USP25/28 inhibitors [2].

Chemosensitization Studies Combining USP1 Inhibition with DNA-Damaging Chemotherapeutics

C527 pretreatment enhances the cytotoxicity of mitomycin C and camptothecin in cancer cell models [1]. This application scenario is supported by the compound's defined IC50 against USP1/UAF1 (0.88 μM) and the established mechanism of ID1 degradation leading to sensitization [2]. Researchers investigating combination strategies for cisplatin-resistant or other chemoresistant cancers should select C527 specifically for its USP1-targeted chemosensitization properties, which are distinct from the c-Myc degradation effects of USP28 inhibitors .

ID1 Transcriptional Regulator Degradation Studies in Osteosarcoma and Leukemia Models

C527 induces dose-dependent proteasomal degradation of ID1 in U2OS osteosarcoma cells and leukemic cells [1]. This functional readout serves as a pharmacodynamic biomarker for USP1 inhibition and is specific to compounds targeting the USP1/UAF1 complex. Researchers should use C527 rather than USP25/28 inhibitors such as AZ1 when ID1 degradation is the desired experimental endpoint, as AZ1 does not engage this pathway [2].

Structure-Activity Relationship and Medicinal Chemistry Optimization Campaigns Targeting USP1

The tricyclic naphtho[2,3-d]oxazole-4,9-dione scaffold of C527 (MW 293.25) provides a validated starting point for medicinal chemistry efforts aimed at improving USP1 potency and selectivity [1]. The derivative SJB2-043, developed from the C527 scaffold, demonstrates the tractability of this chemical series for further optimization [2]. Medicinal chemists should procure C527 as the reference standard for SAR studies rather than benzylaminoethanol-based USP25/28 inhibitors, which belong to a different chemical series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for C527

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.